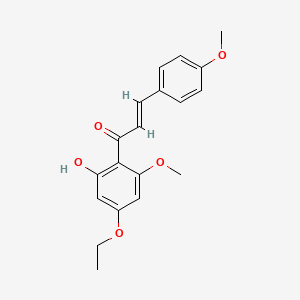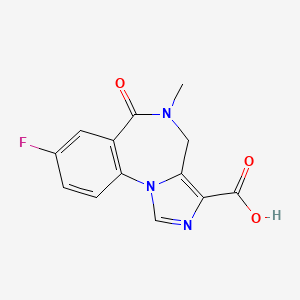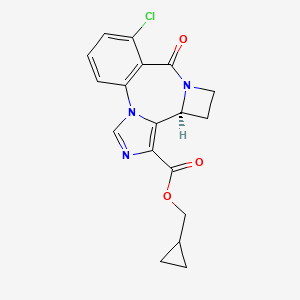
罗鲁珀酮
描述
罗鲁珀利酮,也称为其化学名称 2-[[1-[2-(4-氟苯基)-2-氧代乙基]哌啶-4-基]甲基]-3H-异吲哚-1-酮,是一种由Minerva Neurosciences开发的用于治疗精神分裂症的新型化合物。 它主要作为血清素 5-HT2A 和 sigma 2 受体的拮抗剂发挥作用,其代谢产物之一也显示出对 H1 受体的亲和性 .
科学研究应用
罗鲁珀利酮主要因其在治疗精神分裂症负面症状方面的潜力而被研究。 它在临床试验中显示出前景,证明了其在减少负面症状和改善社会功能方面的有效性 .
作用机制
罗鲁珀利酮通过阻断血清素 5-HT2A 和 sigma 2 受体发挥作用。这种阻断有助于缓解精神分裂症的症状,例如幻觉、妄想和躁动。 此外,它还会影响脑源性神经营养因子 (BDNF),BDNF 与神经发生、神经可塑性和突触调节有关 .
生化分析
Biochemical Properties
Roluperidone interacts with several biomolecules, including the 5-HT 2A, sigma 2, and α 1A-adrenergic receptors . It acts as an antagonist for these receptors . One of its metabolites also has some affinity for the H1 receptor .
Cellular Effects
Roluperidone has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating neurotransmission through its antagonistic effects on the 5-HT 2A and sigma 2 receptors . This modulation might also affect glutamatergic pathways and calcium neuronal modulation .
Molecular Mechanism
The molecular mechanism of action of Roluperidone involves its antagonistic properties for serotoninergic 5-HT 2A, sigma 2, and α 1A-adrenergic receptors . By blocking these receptors, Roluperidone can modulate neurotransmission and potentially influence gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of Roluperidone in laboratory settings are not fully documented. It has been used in trials studying the treatment of schizophrenia
Metabolic Pathways
It is known that Roluperidone has antagonistic properties for certain receptors, which suggests it may interact with enzymes or cofactors in these pathways .
准备方法
罗鲁珀利酮的合成涉及几个关键步骤:
Boc 保护: 4-氨甲基哌啶的 Boc 保护产生叔丁基 4-氨甲基哌啶-1-羧酸盐盐酸盐。
自由基卤化: 邻甲苯酸乙酯经自由基卤化得到 2-(溴甲基)苯甲酸乙酯。
中间体反应: 两种中间体的反应生成 2-[(1-叔丁氧羰基哌啶-4-基)甲基]异吲哚啉-1-酮。
脱保护: 脱保护产生 2-(哌啶-4-基甲基)-3H-异吲哚-1-酮;盐酸盐。
化学反应分析
相似化合物的比较
罗鲁珀利酮因其独特的受体特征而独树一帜。类似的化合物包括:
利培酮: 另一种抗精神病药,具有更广泛的受体特征,包括多巴胺受体。
帕利培酮: 利培酮的代谢产物,具有相似的特性。
依洛哌酮: 一种具有血清素和多巴胺受体亲和力的抗精神病药。
格来曼西林: 一种选择性血清素受体拮抗剂。
普鲁万西林: 另一种正在研究中的血清素受体拮抗剂
属性
IUPAC Name |
2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27/h1-8,16H,9-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRYULFRLCBRQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189512 | |
| Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359625-79-9 | |
| Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359625-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CYR-101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359625799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roluperidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((1-(2-(4-fluorophenyl)-2-oxoethyl)piperidin-4-yl)methyl)isoindolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROLUPERIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P31I0M3BF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Roluperidone?
A1: Roluperidone exerts its therapeutic effects primarily by antagonizing 5-HT2A receptors, sigma2 receptors, and α1A-adrenergic receptors. [, , , , ] This multi-receptor targeting profile makes it a promising candidate for addressing the complex symptomatology of schizophrenia, particularly negative symptoms. [, , , ]
Q2: How does Roluperidone's antagonism of 5-HT2A receptors potentially contribute to its efficacy in treating negative symptoms of schizophrenia?
A2: While the exact mechanisms are still being investigated, 5-HT2A receptor antagonism is hypothesized to improve negative symptoms by modulating dopaminergic and glutamatergic neurotransmission in key brain regions implicated in schizophrenia. [, ]
Q3: Beyond 5-HT2A receptors, what other targets does Roluperidone interact with, and how might these interactions contribute to its overall therapeutic profile?
A3: In addition to 5-HT2A receptors, Roluperidone also exhibits antagonism at sigma2 and α1A-adrenergic receptors. [, , ] The clinical significance of these interactions is not fully elucidated, but they might contribute to its effects on negative symptoms and potentially offer additional benefits in managing other aspects of schizophrenia. [, , , ]
Q4: What is the evidence supporting Roluperidone's efficacy in treating negative symptoms of schizophrenia?
A4: Roluperidone has demonstrated promising efficacy in treating negative symptoms in clinical trials. [, , , ] Notably, a placebo-controlled multinational trial showed significant improvements in the PANSS-derived Negative Symptom Factor Score (NSFS) and the Personal and Social Performance scale (PSP) total score in patients receiving Roluperidone 64 mg/day compared to placebo. []
Q5: A recent study employed network analysis to investigate Roluperidone's effects on negative symptom domains. What were the key findings of this research?
A5: The network analysis of a randomized clinical trial revealed that Roluperidone significantly reduced the centrality of avolition within the network of negative symptoms. [] This suggests that the drug may work by decoupling motivational processes from other negative symptom domains, leading to global improvements in these symptoms. []
Q6: Has Roluperidone demonstrated any effects on cognitive function in patients with schizophrenia?
A6: While some preclinical evidence suggests potential cognitive benefits, clinical trial data specifically investigating Roluperidone's impact on cognitive function in schizophrenia are limited. Further research is needed to fully explore this aspect of its therapeutic profile. []
Q7: What is known about the pharmacokinetic profile of Roluperidone?
A7: Specific details regarding Roluperidone's pharmacokinetics, including absorption, distribution, metabolism, and excretion, can be found in the published literature. [, ] A bioequivalence study confirmed the consistency of Roluperidone formulations used in different clinical trial phases and the planned commercial formulation. []
Q8: Are there any known drug-drug interactions associated with Roluperidone?
A8: Information on potential drug-drug interactions with Roluperidone is crucial for clinical practice. Healthcare professionals should refer to the most up-to-date prescribing information and resources for comprehensive details on this aspect.
Q9: What are the potential advantages of Roluperidone compared to existing antipsychotic medications for schizophrenia?
A9: Roluperidone's unique multi-receptor targeting profile and promising efficacy in treating negative symptoms, which are often poorly addressed by conventional antipsychotics, position it as a potential advancement in schizophrenia treatment. [, , , ]
Q10: What are the next steps in the development and research of Roluperidone?
A10: Further research is ongoing to optimize Roluperidone's therapeutic potential. This includes exploring novel drug delivery systems [], identifying biomarkers to predict treatment response [], and investigating its long-term effects and safety profile. [, ]
Q11: What is the crystal structure of the σ2 receptor in complex with Roluperidone?
A11: The crystal structure of the σ2 receptor in complex with Roluperidone has been elucidated and reported. [] This structural information is invaluable for understanding the molecular basis of Roluperidone's binding to the σ2 receptor and can guide further drug discovery efforts.
Q12: How was the crystal structure of the σ2 receptor used to identify new potential drug candidates?
A12: The crystal structure of the σ2 receptor complexed with Roluperidone served as a template for a large-scale docking screen of millions of molecules. [] This approach led to the identification of numerous novel chemotypes with high binding affinity for the σ2 receptor, paving the way for the development of new therapeutic agents. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-Methyl-2-oxo-6,7-dihydro-[1,3]benzodioxolo[5,6-a]quinolizine-3-carboxylic acid](/img/structure/B1679445.png)








